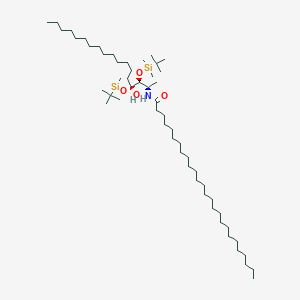
-4-Octadecanol"
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. It is a white, waxy solid at room temperature and is commonly used in the production of cosmetics, pharmaceuticals, and industrial applications due to its emollient and surfactant properties.
准备方法
Synthetic Routes and Reaction Conditions
4-Octadecanol can be synthesized through the hydrogenation of stearic acid or stearic acid esters. The reaction typically involves the use of a metal catalyst such as nickel or palladium under high pressure and temperature conditions. The hydrogenation process reduces the carboxylic acid group of stearic acid to a primary alcohol group, resulting in the formation of 4-Octadecanol.
Industrial Production Methods
In industrial settings, 4-Octadecanol is produced through the catalytic hydrogenation of stearic acid derived from natural fats and oils. The process involves the following steps:
Hydrogenation: Stearic acid is hydrogenated in the presence of a metal catalyst at elevated temperatures and pressures.
Purification: The resulting 4-Octadecanol is purified through distillation or recrystallization to remove any impurities.
Formulation: The purified 4-Octadecanol is then formulated into various products for use in cosmetics, pharmaceuticals, and other applications.
化学反应分析
Types of Reactions
4-Octadecanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to stearic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of fragrances and flavors.
Etherification: It can react with alkyl halides to form ethers, which are used as surfactants and emulsifiers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Etherification: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Stearic acid.
Esterification: Stearyl esters.
Etherification: Stearyl ethers.
科学研究应用
4-Octadecanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a component of lipid bilayers in model membrane systems.
Medicine: Utilized in the formulation of topical creams and ointments due to its emollient properties.
Industry: Used in the production of lubricants, plasticizers, and as a conditioning agent in personal care products.
作用机制
The mechanism of action of 4-Octadecanol involves its interaction with lipid membranes and proteins. As an emollient, it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its surfactant properties allow it to reduce surface tension, making it useful in various industrial applications.
相似化合物的比较
4-Octadecanol is similar to other long-chain fatty alcohols such as cetyl alcohol (hexadecanol) and behenyl alcohol (docosanol). it is unique in its specific chain length and properties:
Cetyl Alcohol (Hexadecanol): Has a shorter carbon chain (C16) and is used in similar applications but may have different melting points and solubility characteristics.
Behenyl Alcohol (Docosanol): Has a longer carbon chain (C22) and is used in antiviral creams and other specialized applications.
By comparing these compounds, 4-Octadecanol stands out for its balance of emollient and surfactant properties, making it a versatile ingredient in various formulations.
属性
分子式 |
C56H117NO4Si2 |
|---|---|
分子量 |
924.7 g/mol |
IUPAC 名称 |
N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-4-hydroxyoctadecan-2-yl]hexacosanamide |
InChI |
InChI=1S/C56H117NO4Si2/c1-14-16-18-20-22-24-26-28-29-30-31-32-33-34-35-36-37-38-39-41-43-45-47-49-52(58)57-51(3)53(60-62(10,11)54(4,5)6)56(59,61-63(12,13)55(7,8)9)50-48-46-44-42-40-27-25-23-21-19-17-15-2/h51,53,59H,14-50H2,1-13H3,(H,57,58)/t51-,53-,56+/m0/s1 |
InChI 键 |
ZAYSEZBMOHYFQA-VZANENCWSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H]([C@](CCCCCCCCCCCCCC)(O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C(CCCCCCCCCCCCCC)(O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


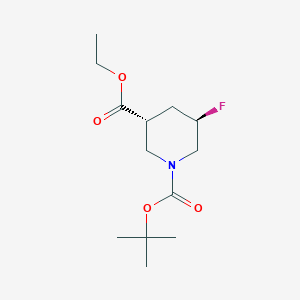
![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)
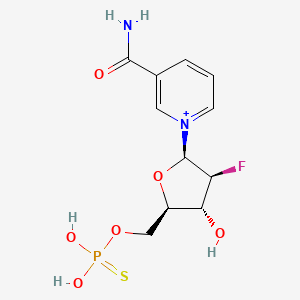
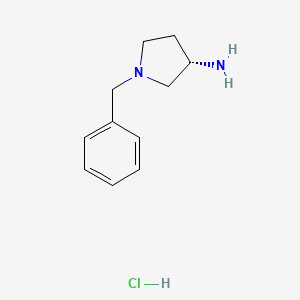

![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
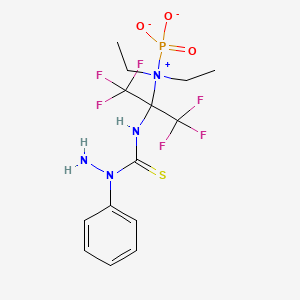
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)



